![molecular formula C10H9ClN2 B2452403 4-Chloro-7,8-dimethylquinazoline CAS No. 31928-22-0](/img/structure/B2452403.png)
4-Chloro-7,8-dimethylquinazoline
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Overview
Description
4-Chloro-7,8-dimethylquinazoline is a chemical compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.65 . This compound is in the form of a powder .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as this compound, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . These compounds have been synthesized using various methods, including aza-reactions and imino-Diels-Alder reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . The compound also has a chlorine atom at the 4th position and methyl groups at the 7th and 8th positions .Chemical Reactions Analysis
Quinazoline derivatives, including this compound, are known to undergo various chemical reactions. These reactions often involve interactions with the cell wall and DNA structures, especially in the context of their antimicrobial activities .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 91-92 degrees Celsius .Scientific Research Applications
Biochemical Properties and Therapeutic Applications
4-Chloro-7,8-dimethylquinazoline, structurally related to chloroquine, has been under study due to the interesting biochemical properties of chloroquine that have inspired its repurposing in the management of various infectious and noninfectious diseases. Despite chloroquine being known for its antimalarial effects, novel compounds based on its scaffold, which could include this compound, are being studied for potential therapeutic applications beyond malaria. This includes cancer therapy, where efforts are focused on linking the mode of action of antimalarials with the signaling pathways that drive cancer cell proliferation (Njaria et al., 2015).
Interaction with Other Compounds in Biological Systems
This compound, due to its structural similarities with other quinolines, may interact with other compounds within biological systems. Studies on dimethylarsenics and their effects on pulmonary tumorigenesis, for instance, indicate that compounds like 4-Nitroquinoline 1-oxide (4NQO), to which this compound is structurally related, can interact with dimethylarsenics, influencing the differentiation process in lung tumorigenesis (Yamanaka et al., 1996).
Antitumor and Anticancer Potential
Further examining the chemical family to which this compound belongs, research on analogs such as AG1478, which is a specific inhibitor of EGFR tyrosine kinase, indicates a favorable preclinical profile that supports progression towards clinical trials for cancer treatment. The effective inhibition of cellular receptor response to EGF challenge and the inhibition of EGFR activity in certain cancer cell lines are significant findings that may have implications for this compound's potential use in cancer treatment (Ellis et al., 2006).
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to have a wide range of pharmacological activities .
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Safety and Hazards
The safety information for 4-Chloro-7,8-dimethylquinazoline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The synthesis and transformation of quinazoline derivatives, including 4-Chloro-7,8-dimethylquinazoline, continue to be areas of active research due to their wide range of biological and pharmacological activities . Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases .
properties
IUPAC Name |
4-chloro-7,8-dimethylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(7(6)2)12-5-13-10(8)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBAQPQQUYXQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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